
Pachymic acid
Overview
Description
Chemical Structure and Biosynthesis Pachymic acid (C₃₃H₅₂O₅) is a lanostane-type triterpenoid derived from the medicinal fungus Wolfiporia cocos (茯苓). Its structure features a lanosterol backbone modified by an O-acetyl group at the 3-C position, a critical modification attributed to the enzyme encoded by unigene 12366_All, likely a salutaridinol 7-O-acetyltransferase . This acetylation occurs predominantly during the mycelial growth stage, correlating with higher this compound production in mycelia compared to sclerotia .
Pharmacological Properties
this compound exhibits diverse bioactivities:
- Anti-inflammatory and anti-fibrotic effects: Inhibits NLRP3 inflammasome, TGF-β1, and ERS-related proteins (BIP, CHOP) .
- Metabolic regulation: Enhances brown/beige adipocyte differentiation, upregulates Ucp1, Pgc-1α, and Prdm16, and suppresses lipogenic genes (Srebp1c, Acc) .
- Neuroactive properties: Promotes serotonin release, aiding in insomnia and cognitive function .
- Enzyme inhibition: Acts as an α-glucosidase and acetylcholinesterase (AChE) inhibitor, with distinct binding sites on AChE compared to other triterpenoids .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pachymic acid can be synthesized through various chemical reactions involving lanostane derivatives. The synthesis typically involves multiple steps, including oxidation, reduction, and esterification reactions. Specific reagents and catalysts are used to facilitate these reactions, ensuring the desired structural modifications are achieved .
Industrial Production Methods
Industrial production of this compound primarily relies on the extraction from the sclerotium of Wolfiporia cocos. The extraction process involves drying and pulverizing the sclerotium, followed by solvent extraction using organic solvents such as ethanol or methanol. The crude extract is then purified using chromatographic techniques to isolate this compound .
Chemical Reactions Analysis
Types of Reactions
Pachymic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives with altered biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, leading to the formation of new compounds.
Substitution: Substitution reactions involve replacing specific functional groups in this compound with other groups to enhance its properties.
Common Reagents and Conditions
Common reagents used in the chemical reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields .
Major Products Formed
The major products formed from the chemical reactions of this compound include various derivatives with enhanced pharmacological properties. These derivatives are often evaluated for their potential use in medicinal applications, such as anticancer and anti-inflammatory agents .
Scientific Research Applications
Anticancer Properties
Pachymic acid exhibits notable anticancer effects across various cancer types through multiple mechanisms:
- Pancreatic Cancer : Studies have demonstrated that this compound inhibits growth and induces apoptosis in pancreatic cancer cells, particularly in gemcitabine-resistant cell lines. The mechanism involves the activation of endoplasmic reticulum stress pathways, leading to increased apoptosis markers such as cleaved PARP and caspases . In vivo studies using xenograft models have shown that this compound significantly suppresses tumor growth without toxicity .
- Gastric Cancer : Research indicates that this compound can inhibit the proliferation of gastric cancer cells by inducing cell cycle arrest and apoptosis. It activates reactive oxygen species-dependent pathways and downregulates key survival proteins, demonstrating its potential as a therapeutic agent for gastric cancer .
- Liver Cancer : In hepatocellular carcinoma models, this compound has been shown to inhibit cell growth and metastatic potential. It affects cellular signaling pathways that regulate invasion and metastasis, indicating its role as an anti-tumor agent .
- Other Cancers : Additional studies have reported this compound's effectiveness against various cancers, including lung cancer, bladder cancer, and breast cancer. It regulates apoptosis-related proteins and enhances ROS production, contributing to its cytotoxic effects in these cancer types .
Anti-inflammatory Effects
This compound also exhibits anti-inflammatory properties. It has been shown to reduce inflammation in various models by inhibiting the production of pro-inflammatory cytokines and modulating immune responses. This makes it a potential candidate for treating inflammatory diseases.
Other Pharmacological Applications
Beyond its anticancer and anti-inflammatory effects, this compound has been studied for several other therapeutic applications:
- Sedative Effects : Traditionally used in Asian medicine, this compound has sedative-hypnotic properties that may be beneficial for anxiety and sleep disorders .
- Antibacterial Activity : Research indicates that this compound possesses antibacterial properties against various pathogens, suggesting potential applications in treating infections .
- Antioxidant Activity : The compound's ability to scavenge free radicals contributes to its overall health benefits, including protective effects against oxidative stress-related diseases .
Summary of Research Findings
The following table summarizes key findings from recent studies on the applications of this compound:
Mechanism of Action
Pachymic acid exerts its effects through various molecular targets and pathways. It is known to inhibit the Epstein–Barr virus and snake venom phospholipase A2. The antitumor properties of this compound are attributed to its cytotoxic effects on tumor cells, leading to reduced viability and proliferation. The compound also modulates several signaling pathways, including the PI3K/Akt and AMPK pathways, which play crucial roles in cell survival, apoptosis, and autophagy .
Comparison with Similar Compounds
Structural Differences
Pachymic acid belongs to the lanostane triterpenoid family, sharing a tetracyclic skeleton with compounds like tumulosic acid, dehydroeburicoic acid, and polyporenic acid C. Key structural variations include:
Compound | Key Structural Features | Molecular Formula |
---|---|---|
This compound | 3-C O-acetylated lanostane | C₃₃H₅₂O₅ |
Dehydrothis compound | Dehydrogenation at C-24 | C₃₃H₅₀O₅ |
Tumulosic acid | Lack of acetyl group; hydroxylation at C-16 | C₃₁H₅₀O₄ |
Polyporenic acid C | Double bond at C-8; hydroxylation at C-15 | C₃₁H₄₈O₄ |
Dehydrotrametenolic acid | Δ⁷,⁹(11) double bonds; carboxyl group at C-21 | C₃₁H₄₆O₄ |
Pharmacological Activities
Content Variation in Tissues and Species
This compound content varies significantly across Wolfiporia cocos tissues and processing methods:
Other compounds:
Biological Activity
Pachymic acid (PA), a triterpenoid compound derived from the medicinal fungus Poria cocos, has garnered significant attention in recent years due to its diverse biological activities, particularly its anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, effects on different cancer types, and potential therapeutic applications.
This compound exhibits its biological effects primarily through the following mechanisms:
- Induction of Apoptosis : PA has been shown to induce apoptosis in various cancer cell lines by activating endoplasmic reticulum (ER) stress pathways. This is evidenced by increased expression of ER stress markers such as XBP-1s, ATF4, and CHOP in treated cells .
- Cell Cycle Arrest : Studies indicate that PA can inhibit cell cycle progression in several cancer types, leading to reduced proliferation rates .
- Mitochondrial Dysfunction : PA treatment has been associated with mitochondrial dysfunction, characterized by changes in mitochondrial membrane potential and increased reactive oxygen species (ROS) production, which contribute to apoptosis .
- Autophagy Induction : Recent findings suggest that PA may also induce autophagy, further complicating its role in cancer cell fate .
Anticancer Activity
This compound's anticancer effects have been extensively studied across various cancer types:
1. Pancreatic Cancer
A study demonstrated that this compound effectively inhibited the growth of pancreatic cancer cells (PANC-1 and MIA PaCa-2) both in vitro and in vivo. The mechanism involved the induction of ER stress leading to apoptosis, confirmed by increased levels of cleaved PARP and caspase-3 .
2. Cervical Cancer
In cervical cancer models, treatment with this compound resulted in significant decreases in cell viability and induced apoptosis through mitochondrial dysfunction and ER stress activation . The study noted that doses as low as 80 μM for 72 hours were effective without affecting normal human cells.
3. Liver Cancer
Research indicated that PA inhibited growth in liver cancer cell lines (HepG2 and Huh7), showcasing its potential for treating hepatic malignancies .
Q & A
Basic Research Questions
Q. What are the standard methodologies for isolating and quantifying pachymic acid from natural sources like Poria cocos?
- Methodological Answer : Isolation typically involves solvent extraction (e.g., methanol or ethanol) followed by chromatographic techniques like HPLC or TLC for purification. Quantitative analysis often employs UV-Vis spectroscopy or LC-MS, validated against reference standards. For comparative studies across regions, ANOVA and t-tests are used to assess variability in this compound content, while multivariate analyses (e.g., PLS-DA) integrate FT-IR spectral data to classify samples .
Q. How are in vitro cytotoxicity assays designed to evaluate this compound’s anti-cancer effects?
- Methodological Answer : Standard protocols involve treating cancer cell lines (e.g., lung cancer A549 or bladder cancer cells) with this compound at varying concentrations (e.g., 0–160 µM) over 24–72 hours. Viability is measured via MTT or CCK-8 assays. Apoptosis is confirmed using annexin V/PI staining and caspase activation assays. Dose-response curves and IC50 values are calculated using software like GraphPad Prism .
Q. What are the recommended solubility and storage conditions for this compound in laboratory settings?
- Methodological Answer : this compound is soluble in DMSO or ethanol, with stock solutions prepared at 10 mM (e.g., 1 mg in 0.1891 mL DMSO). Store at -20°C in airtight containers, avoiding repeated freeze-thaw cycles to maintain stability. Purity (≥98%) should be verified via HPLC before use .
Advanced Research Questions
Q. How can network pharmacology and molecular docking elucidate this compound’s multi-target mechanisms against diseases like bladder cancer and COVID-19?
- Methodological Answer :
Target Identification : Use databases like GeneCards or DisGeNET to identify disease-associated genes (e.g., 1150 DEGs for bladder cancer/COVID-19).
Network Construction : Tools like Cytoscape map interactions between this compound’s targets and disease pathways.
Molecular Docking : AutoDock Vina or Schrödinger Suite evaluates binding affinity to proteins like CCL2, THBS1, or MMP1.
Enrichment Analysis : GO and KEGG pathways (via R packages like ClusterProfiler) reveal biological processes (e.g., ROS-dependent JNK activation) .
Q. What statistical approaches resolve contradictions in this compound’s efficacy across different experimental models?
- Methodological Answer : Meta-analyses or sensitivity analyses can address variability. For example:
- Use random-effects models to account for heterogeneity in IC50 values (e.g., lung vs. bladder cancer studies).
- Apply principal component analysis (PCA) to FT-IR or metabolomic data to identify confounding factors (e.g., extraction methods or regional variations in Poria cocos samples) .
Q. How do ROS-mediated pathways (e.g., JNK/ER stress) contribute to this compound-induced apoptosis, and how are these pathways experimentally validated?
- Methodological Answer :
- ROS Detection : Use fluorescent probes (e.g., DCFH-DA) to quantify intracellular ROS levels.
- Pathway Inhibition : Treat cells with ROS scavengers (e.g., NAC) or JNK inhibitors (e.g., SP600125) to confirm dependency.
- Western Blotting : Assess phosphorylation of JNK, cleavage of caspases (e.g., caspase-3/-9), and ER stress markers (e.g., CHOP, GRP78) .
Q. What strategies optimize this compound’s bioavailability and efficacy in preclinical in vivo models?
- Methodological Answer :
- Formulation : Use liposomal encapsulation or nanoparticles to enhance solubility.
- Dosing Regimens : Test intraperitoneal (30–60 mg/kg) or oral administration in xenograft models, monitoring tumor volume via caliper measurements.
- PK/PD Studies : LC-MS/MS quantifies plasma concentrations, while immunohistochemistry validates target modulation (e.g., Akt/ERK phosphorylation) .
Q. Methodological Considerations for Experimental Design
Q. How to integrate multi-omics data (transcriptomics, proteomics) to map this compound’s systemic effects?
- Methodological Answer :
- Transcriptomics : RNA-seq identifies DEGs post-treatment, validated via qPCR.
- Proteomics : TMT labeling and LC-MS/MS quantify protein expression changes.
- Data Integration : Tools like STRING or Metascape link omics layers to pathways (e.g., PI3K/Akt/mTOR) .
Q. What are the ethical and practical criteria (e.g., FINER framework) for designing clinical trials involving this compound derivatives?
- Methodological Answer : Apply the FINER criteria:
- Feasibility : Ensure adequate sample size and funding.
- Novelty : Focus on understudied cancers (e.g., gastric or osteosarcoma).
- Ethical Compliance : Obtain IRB approval and informed consent for human tissue use .
Tables for Key Data Synthesis
Properties
IUPAC Name |
(2R)-2-[(3S,5R,10S,13R,14R,16R,17R)-3-acetyloxy-16-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H52O5/c1-19(2)20(3)10-11-22(29(36)37)28-25(35)18-33(9)24-12-13-26-30(5,6)27(38-21(4)34)15-16-31(26,7)23(24)14-17-32(28,33)8/h19,22,25-28,35H,3,10-18H2,1-2,4-9H3,(H,36,37)/t22-,25-,26+,27+,28+,31-,32-,33+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDYCLYGKCGVBHN-DRCQUEPLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=C)CCC(C1C(CC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=C)CC[C@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)OC(=O)C)C)C)C)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H52O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29070-92-6 | |
Record name | Pachymic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29070-92-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pachymic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029070926 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PACHYMIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2FCK16QAH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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